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Compound of Interest

Compound Name: GPR120 modulator 1

Cat. No.: B1662810

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two prominent synthetic
agonists of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4
(FFAR4): TUG-891 and Compound A. GPR120 is a key therapeutic target for metabolic and
inflammatory diseases, making a clear understanding of the pharmacological tools used to
study its function essential.

Overview of TUG-891 and Compound A

TUG-891 is a potent and selective agonist for the human GPR120 receptor.[1] It has been
extensively used in research to investigate the physiological roles of GPR120, demonstrating
effects on glucose homeostasis, anti-inflammatory pathways, and metabolic health.[1][2]
Compound A is another selective, high-affinity GPR120 agonist that is orally available and has
been shown to exert potent anti-inflammatory effects and improve insulin sensitivity in
preclinical models.[3][4]

Efficacy Comparison

The following table summarizes the reported in vitro efficacy of TUG-891 and Compound A
across key GPR120-mediated signaling pathways. It is important to note that the data
presented is compiled from multiple sources, and direct head-to-head comparisons in a single
study are limited. Variations in experimental conditions, such as cell lines and assay formats,
may contribute to differences in reported potency values.
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Parameter TUG-891 Compound A Reference(s)
Target GPR120 (FFAR4) GPR120 (FFAR4) [1][3]
Agonist Type Full Agonist Full Agonist [1][3]
Potency (EC50)
Calcium Mobilization
~44 nM ~350 nM [1][3]
(human GPR120)
B-Arrestin-2
Recruitment (human ~69 nM ~350 nM [3]1[5]
GPR120)
ERK Phosphorylation Potent Agonism Activation Observed 671
(human GPR120) (EC50 not specified) (EC50 not specified)
High selectivity for High selectivity for
Selectivity GPR120 over GPR40 GPR120 over GPR40 [11[3]
(FFA1) in humans. (FFAL).

Data compiled from multiple sources. Experimental conditions may vary.

Based on the available data, TUG-891 demonstrates significantly higher potency for human
GPR120 across key signaling pathways compared to Compound A, with EC50 values in the
nanomolar range versus the sub-micromolar range for Compound A.

Signaling Pathways

Activation of GPR120 by agonists like TUG-891 and Compound A initiates downstream
signaling through two primary pathways: Gaqg-coupling and B-arrestin recruitment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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